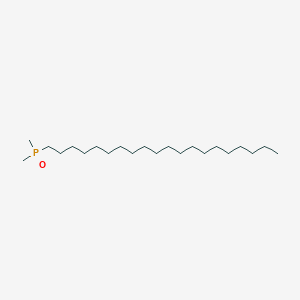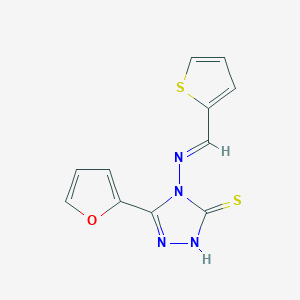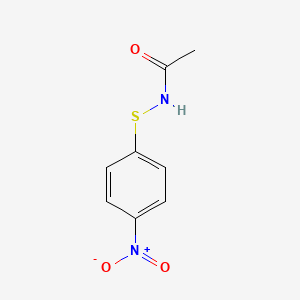
(2-Methylallyl)-triphenylphosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylallyl)-triphenylphosphonium chloride is an organophosphorus compound that features a triphenylphosphonium cation and a chloride anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylallyl)-triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, such as 2-methylallyl chloride. The reaction is usually carried out in an organic solvent like benzene or toluene, under reflux conditions. The general reaction scheme is as follows:
Ph3P+CH2=C(CH3)CH2Cl→Ph3P+CH2=C(CH3)CH2Cl−
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(2-Methylallyl)-triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The chloride anion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylphosphine oxide, while substitution reactions can produce a variety of phosphonium salts with different anions.
科学的研究の応用
(2-Methylallyl)-triphenylphosphonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: The compound can be used in studies involving phosphonium-based drug delivery systems due to its ability to cross cell membranes.
Medicine: Research is ongoing into the potential use of phosphonium salts in anticancer therapies, as they can target mitochondria in cancer cells.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism by which (2-Methylallyl)-triphenylphosphonium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. In biological systems, the cation can interact with mitochondrial membranes, leading to changes in membrane potential and affecting cellular respiration. In chemical reactions, the phosphonium cation can act as a nucleophile or electrophile, facilitating various transformations.
類似化合物との比較
Similar Compounds
Triphenylphosphonium chloride: Similar in structure but lacks the 2-methylallyl group.
(2-Methylallyl)-triphenylphosphonium bromide: Similar but with a bromide anion instead of chloride.
(2-Methylallyl)-tributylphosphonium chloride: Similar but with tributyl groups instead of triphenyl.
Uniqueness
(2-Methylallyl)-triphenylphosphonium chloride is unique due to the presence of the 2-methylallyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications and research studies.
特性
分子式 |
C22H23ClP+ |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
2-methylprop-2-enyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C22H22P.ClH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,1,18H2,2H3;1H/q+1; |
InChIキー |
JDFGGWZVSCEWOJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15077365.png)

![5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B15077381.png)
![4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15077386.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077396.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B15077402.png)


![(5E)-5-(4-propoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077417.png)

![2-(4-Chlorophenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15077452.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077455.png)

